
N,1-dimethyl-1H-indole-3-carboxamide
Descripción general
Descripción
“N,1-dimethyl-1H-indole-3-carboxamide” is a chemical compound with the molecular formula C11H12N2O . It is a part of a larger family of compounds known as indole carboxamides .
Molecular Structure Analysis
The molecular structure of “N,1-dimethyl-1H-indole-3-carboxamide” consists of an indole ring attached to a carboxamide group . The InChI code for this compound is 1S/C11H12N2O/c1-13(2)11(14)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,1-2H3, (H,12,14) .Physical And Chemical Properties Analysis
“N,1-dimethyl-1H-indole-3-carboxamide” is a powder with a melting point of 235-236°C . The compound has a molecular weight of 188.23 .Aplicaciones Científicas De Investigación
Allosteric Modulation in Cannabinoid Receptors
Research has shown that certain indole-2-carboxamides, which share structural similarities with N,1-dimethyl-1H-indole-3-carboxamide, can act as allosteric modulators of the cannabinoid CB₁ receptor. These compounds, including 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, are crucial in understanding the structural requirements for allosteric modulation. They highlight the significance of chain length, electron withdrawing groups, and amino substituents in influencing binding affinity and receptor activity (Khurana et al., 2014).
Potential in Imaging Cancer Tyrosine Kinase
Indole carboxamides, similar to N,1-dimethyl-1H-indole-3-carboxamide, have been explored for their potential in cancer imaging. For example, the synthesis of [18F]SU11248, a derivative of indole carboxamide, demonstrates its application in positron emission tomography (PET) for imaging cancer tyrosine kinase. This research underscores the potential of indole carboxamides in diagnostic imaging in oncology (Ji‐Quan Wang et al., 2005).
Role in Dopamine D2 Receptor Modulation
In the realm of neuroscience, indole-2-carboxamides have been identified as negative allosteric modulators of the dopamine D2 receptor. This suggests potential applications in neurological disorders or therapeutic areas involving dopaminergic signaling (Mistry et al., 2015).
Catalysis and Chemical Synthesis
Indole carboxamides, like N,1-dimethyl-1H-indole-3-carboxamide, are used in various chemical syntheses. For example, they have been involved in the efficient ring-opening polymerization of l-lactide, indicating their potential as catalysts or intermediates in polymer chemistry (Koeller et al., 2009).
Mecanismo De Acción
Target of Action
N,1-dimethyl-1H-indole-3-carboxamide is a derivative of indole, a heterocyclic compound that is found in many important synthetic drug molecules . The indole scaffold binds with high affinity to multiple receptors, making it a valuable component in the development of new therapeutic derivatives .
Mode of Action
The presence of a carboxamide moiety in indole derivatives, such as N,1-dimethyl-1H-indole-3-carboxamide, allows these compounds to form hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of the target’s activity , leading to various changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by N,1-dimethyl-1H-indole-3-carboxamide would depend on the specific targets it interacts with.
Pharmacokinetics
The pharmacokinetics of indole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of N,1-dimethyl-1H-indole-3-carboxamide’s action would depend on its specific targets and the pathways it affects. For example, if it targets enzymes involved in inflammatory responses, it could potentially exhibit anti-inflammatory effects .
Propiedades
IUPAC Name |
N,1-dimethylindole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-12-11(14)9-7-13(2)10-6-4-3-5-8(9)10/h3-7H,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXYWSIWHXTWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(C2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


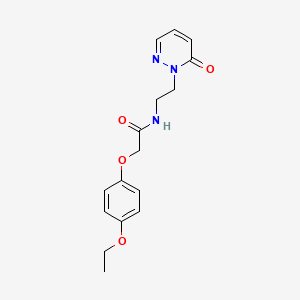

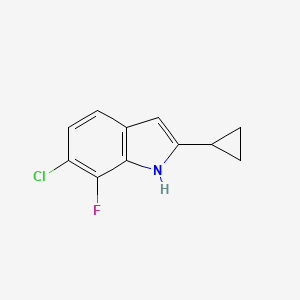
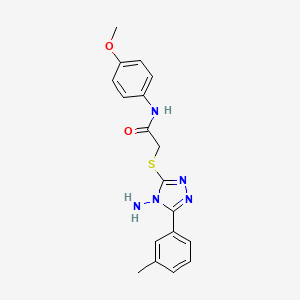
![methyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2462490.png)
![6-methyl-3-(thiomorpholine-4-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2462492.png)
![(3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2462493.png)
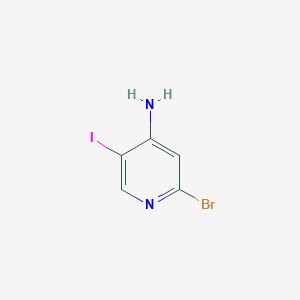
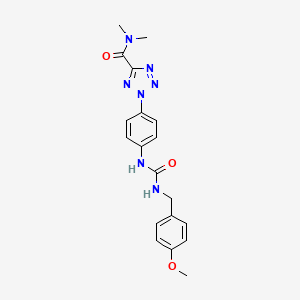
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2462496.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2462497.png)
![1,4'-bipiperidin-1'-yl[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2462499.png)
